molecular formula C10H10O5 B084668 4-Acetoxy-3-methoxybenzoic acid CAS No. 10543-12-1

4-Acetoxy-3-methoxybenzoic acid

Cat. No. B084668
CAS RN: 10543-12-1
M. Wt: 210.18 g/mol
InChI Key: WTPDKEAYVAXNRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-acetoxy-3-methoxybenzoic acid and related compounds has been explored through various methodologies. One notable approach involves the condensation of 4-hydroxybenzoic acid using acetic anhydride under specific conditions, yielding high degrees of polymerization and demonstrating the simplicity and efficiency of this procedure (Kricheldorf & Schwarz, 1984). Another synthesis pathway highlighted the preparation of isotopically labelled monomers and polymers, providing insights into the kinetic studies and thermal behavior of these compounds (Nieβner et al., 1993).

Scientific Research Applications

Application in Microbiology

  • Scientific Field: Microbiology
  • Summary of Application: 4-Methoxybenzoic acid has been found to be the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 .
  • Methods of Application: This application likely involves culturing the Nocardia sp. DSM 1069 in a medium where 4-Methoxybenzoic acid is the only carbon source .
  • Results or Outcomes: The successful growth of Nocardia sp. DSM 1069 in this environment would indicate that it can metabolize 4-Methoxybenic acid .

Application in Electrochemistry

  • Scientific Field: Electrochemistry
  • Summary of Application: 4-Methoxybenzoic acid has been used in the oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes .
  • Methods of Application: This application likely involves the use of cyclic voltammetry, a type of electrochemical measurement .
  • Results or Outcomes: The results would provide insights into the redox behavior of cytochrome c in the presence of 4-Methoxybenzoic acid .

Application in Biochemistry

  • Scientific Field: Biochemistry
  • Summary of Application: 3,5-dimethyl-4-methoxybenzoic acid, a derivative of 4-Methoxybenzoic acid, has been studied for its binding to F182A .
  • Methods of Application: This application likely involves measuring the dissociation constant (Kd) of 3,5-dimethyl-4-methoxybenzoic acid with F182A .
  • Results or Outcomes: The Kd value of 3,5-dimethyl-4-methoxybenzoic acid with F182A was found to be 123.4 μM .

Application in Biochemistry

  • Scientific Field: Biochemistry
  • Summary of Application: 3,5-dimethyl-4-methoxybenzoic acid, a derivative of 4-Methoxybenzoic acid, has been studied for its binding to F182A .
  • Methods of Application: This application likely involves measuring the dissociation constant (Kd) of 3,5-dimethyl-4-methoxybenzoic acid with F182A .
  • Results or Outcomes: The Kd value of 3,5-dimethyl-4-methoxybenzoic acid with F182A was found to be 123.4 μM .

Safety And Hazards

The safety data sheets indicate that 4-Acetoxy-3-methoxybenzoic acid may pose some hazards, although specific details are not provided . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

4-acetyloxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-6(11)15-8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPDKEAYVAXNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147127
Record name Benzoic acid, 4-(acetyloxy)-3-methoxy-
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3-methoxybenzoic acid

CAS RN

10543-12-1
Record name 4-(Acetyloxy)-3-methoxybenzoic acid
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Record name Benzoic acid, 4-(acetyloxy)-3-methoxy-
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Record name Benzoic acid, 4-(acetyloxy)-3-methoxy-
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Record name 4-acetoxy-3-methoxybenzoic acid
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Record name BENZOIC ACID, 4-(ACETYLOXY)-3-METHOXY-
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Synthesis routes and methods I

Procedure details

Acetic anhydride (72.9 g, 67.4 mL) is added under nitrogen at room temperature to 4-hydroxy-3-methoxybenzoic acid (97.7 g) in xylenes (817 g, 950 mL) while stirring. The stirred mixture is heated to 115°-125° C. and heated at 120°-125° C. for 4 to 20 hours under nitrogen. Part of the liquid is then removed by distillation at about 150° bath temperature to a volume of about 700 ml and the mixture is cooled to room temperature to obtain a slurry of 4-acetoxy-3-methoxybenzoic acid which is again diluted with additional xylenes (224 g, 226 mL). N,N-dimethylformamide (DMF, 1.9 g, 2.0 mL) is added followed by dropwise addition, over 2.5 hours, of oxalyl chloride (90.6 g, 62.2 mL). The reaction mixture is stirred at room temperature for 24 hours to obtain a solution of 4-acetoxy-3-methoxybenzoyl chloride which is used as such in the next step. The xylenes solution is cooled to -14° to -20° C. with a brine solution and diisopropylamine (169 g, 234 mL) is added dropwise over a 45 minute period, at a rate so that the temperature does not exceed 0° C. The reaction mixture is allowed to warm to room temperature and is stirred at room temperatue (17°-20° C.) for 21 hours. The resulting slurry is filtered under vacuum, and the filter cake is further slurried with xylenes (430 mL) and filtered.
Quantity
67.4 mL
Type
reactant
Reaction Step One
Quantity
97.7 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
950 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
HR Kricheldorf, G Löhden - Polymer, 1995 - Elsevier
… Furthermore, copolyesters rich in vanillic acid units were prepared by co-condensations with 4-acetoxy-3-methoxybenzoic acid or its trimethylsilylester. Elemental analyses and 1 H …
Number of citations: 21 www.sciencedirect.com
HR Kricheldorf, A Conradi - Macromolecules, 1989 - ACS Publications
… copolyesters were obtained by cocondensation of S-acetyl-4-mercaptobenzoic acidand 4-acetoxy-, 4-acetoxy-3-bromo-, 4-acetoxy-3-chloro-, and 4-acetoxy-3-methoxybenzoic acid. …
Number of citations: 30 pubs.acs.org
W Partenheimer - Advanced synthesis & catalysis, 2009 - Wiley Online Library
… A 90% isolated yield of the 4-acetoxy-3-methoxybenzoic acid was obtained by evaporation of the reactor effluent and water-washing the product. 4-Methoxytoluene is a model …
Number of citations: 132 onlinelibrary.wiley.com
CHRM Wilsens, BAJ Noordover, S Rastogi - Polymer, 2014 - Elsevier
… Preparation of 4-acetoxy-3-methoxybenzoic acid (AVA) 4-acetoxy-3-methoxybenzoic acid was prepared from 4-hydroxy-3-methoxybenzoic acid (10 g, 60.9 mmol) and 10 mL of acetic …
Number of citations: 77 www.sciencedirect.com
L Mialon, R Vanderhenst, AG Pemba… - Macromolecular rapid …, 2011 - Wiley Online Library
… However, a similar melt transesterification polymerization performed on acetyl vanillate (4-acetoxy-3-methoxybenzoic acid) became heterogeneous and solidified after a short time, …
Number of citations: 146 onlinelibrary.wiley.com
T Yokozawa, S Horio - Polymer journal, 1996 - nature.com
… and the residue was recrystallized from hexane-ether cosolvent to give 4-acetoxy-3-methoxybenzoic acid (9.58 g, 46% yield, mp 148–151C). The mixture of the acetate obtained (841 g, …
Number of citations: 23 www.nature.com
HN Koenig, GM Durling, DJ Walsh, T Livinghouse… - Antibiotics, 2021 - mdpi.com
… A 10 mL round-bottom flask equipped with a magnetic stirring bar and poly-cap was charged with 4-acetoxy-3-methoxybenzoic acid (0.210 g, 1 mmol) and 3 mL of DCM. A catalytic …
Number of citations: 4 www.mdpi.com
A Llevot, E Grau, S Carlotti, S Grelier… - Macromolecular rapid …, 2016 - Wiley Online Library
… The second approach involved the reaction of free carboxylic acid of the 4-acetoxy-3-methoxybenzoic acid, 30, and generated acetic acid. High reaction temperatures, between 300 and …
Number of citations: 306 onlinelibrary.wiley.com
CHRM Wilsens, JMGA Verhoeven… - …, 2014 - ACS Publications
In this work, we address the synthesis of novel aromatic–aliphatic biobased polyesters showing thermotropic behavior in the melt. Successful incorporation of different biobased …
Number of citations: 95 pubs.acs.org
DD Xu, ZM Zong, WT Li, SK Wang, JH Lv, ZQ Liu, ZK Li… - Fuel, 2018 - Elsevier
The extraction residue (ER) from a sawdust was oxidatively degraded with aqueous hydrogen peroxide (AHPO)/acetic anhydride (AAH) under mild conditions. About 16.1% of organic …
Number of citations: 6 www.sciencedirect.com

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